molecular formula C15H13BrO5S B2503086 2-Bromo-6-ethoxy-4-formylphenyl benzenesulfonate CAS No. 431998-72-0

2-Bromo-6-ethoxy-4-formylphenyl benzenesulfonate

Cat. No.: B2503086
CAS No.: 431998-72-0
M. Wt: 385.23
InChI Key: BKGKIMXUFLUDSO-UHFFFAOYSA-N
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Description

2-Bromo-6-ethoxy-4-formylphenyl benzenesulfonate is a sulfonate ester derivative featuring a bromo-substituted aromatic core with ethoxy and formyl functional groups. This compound is primarily utilized in organic synthesis and pharmaceutical intermediate development.

Properties

IUPAC Name

(2-bromo-6-ethoxy-4-formylphenyl) benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO5S/c1-2-20-14-9-11(10-17)8-13(16)15(14)21-22(18,19)12-6-4-3-5-7-12/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGKIMXUFLUDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)OS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-ethoxy-4-formylphenyl benzenesulfonate typically involves multi-step organic reactions. One common method includes the bromination of 6-ethoxy-4-formylphenyl benzenesulfonate using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-ethoxy-4-formylphenyl benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (palladium, copper).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Major Products

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

Scientific Research Applications

2-Bromo-6-ethoxy-4-formylphenyl benzenesulfonate is utilized in various scientific research fields, including:

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural similarities with several sulfonate and ester derivatives. Key analogues include:

Compound Name Substituents (R-group) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2-Bromo-6-ethoxy-4-formylphenyl acetate Acetate (instead of benzenesulfonate) C₁₁H₁₁BrO₄ 287.11 Higher logP (3.515), ester-based reactivity
2-Bromo-6-ethoxy-4-formylphenyl 4-chlorobenzenesulfonate 4-Cl on benzenesulfonate ring C₁₅H₁₂BrClO₅S 419.67 Enhanced electrophilicity due to Cl substituent
2-Bromo-6-ethoxy-4-formylphenyl 4-acetamidobenzenesulfonate 4-NHAc on benzenesulfonate ring C₁₆H₁₅BrN₂O₆S 440.99 Increased polarity (amide group); potential biological activity
2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate Methoxy (vs. ethoxy), 2-Cl benzoate C₁₅H₁₀BrClO₄ 369.59 Altered solubility (logP ~1.56); steric hindrance from Cl

Reactivity and Functional Group Impact

  • Ethoxy vs.
  • Sulfonate vs. Ester Groups : Sulfonate esters (e.g., benzenesulfonate) exhibit greater stability under acidic conditions compared to acetate esters, which are more prone to hydrolysis .
  • Substituent Effects on Aromatic Ring :
    • Chloro (Cl) groups increase electrophilicity, facilitating nucleophilic attack in coupling reactions .
    • Acetamido (NHAc) groups introduce hydrogen-bonding capacity, improving solubility in polar solvents .

Physicochemical Properties

  • logP and Solubility :

    • The acetate derivative (logP = 3.515) is more lipophilic than the sulfonate analogues, which typically exhibit lower logP values due to the polar sulfonate group .
    • The 4-acetamidobenzenesulfonate variant has a higher polar surface area (PSA ~42.16 Ų), enhancing aqueous solubility compared to chloro-substituted derivatives .
  • Thermal Stability :

    • Benzenesulfonate derivatives generally display higher thermal stability (e.g., boiling points >500°C predicted for chlorobenzoate analogues) compared to esters .

Biological Activity

2-Bromo-6-ethoxy-4-formylphenyl benzenesulfonate (C15H14BrO5S) is an organic compound characterized by a bromine atom, an ethoxy group, and a formyl group attached to a phenyl ring, along with a benzenesulfonate moiety. This unique structure contributes to its potential biological activity, which remains under investigation. Understanding its biological properties is crucial for exploring its applications in medicinal chemistry and pharmacology.

The molecular weight of this compound is approximately 368.34 g/mol. The presence of the electrophilic formyl group and the sulfonate moiety enhances its reactivity, making it suitable for various chemical reactions, including nucleophilic substitutions. Such properties suggest potential interactions with biological targets, which could lead to therapeutic applications.

Biological Activity

Research on the biological activity of this compound is limited but promising. Compounds with similar structures have exhibited various pharmacological effects, including:

  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against a range of pathogens.
  • Anti-inflammatory Properties : Structural analogs are known for their ability to modulate inflammatory responses.
  • Enzyme Inhibition : The compound may interact with specific enzymes, influencing metabolic pathways.

Preliminary Studies

Preliminary studies indicate that compounds containing the formyl group can enhance interactions with biological targets, potentially leading to significant pharmacological effects. However, specific studies focusing on this compound are scarce.

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may exert its effects through:

  • Binding Affinity : Potential interactions with enzymes and receptors.
  • Modulation of Biochemical Pathways : Influencing various cellular processes through enzyme inhibition or activation.

Comparative Analysis

To better understand the biological potential of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2-Ethoxy-6-formylphenyl benzenesulfonateC15H14O5SDifferent position of the formyl group
3-Ethoxy-6-formylphenyl benzenesulfonateC15H14O5SVariation in the position of ethoxy substitution
This compound C15H14BrO5S Bromine substitution affecting reactivity

This table highlights how minor structural modifications can lead to varied biological activities and reactivities.

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